Isovaleric acid - 35915-22-1

Isovaleric acid

Catalog Number: EVT-10892230
CAS Number: 35915-22-1
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue.
Isovaleric acid is a C5, branched-chain saturated fatty acid. It has a role as a plant metabolite and a mammalian metabolite. It is a short-chain fatty acid, a methylbutyric acid and a branched-chain saturated fatty acid. It is a conjugate acid of an isovalerate.
Isovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Isovaleric acid is a natural product found in Francisella tularensis, Artemisia macrocephala, and other organisms with data available.
3-Methylbutanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Source

Isovaleric acid can be sourced from both natural and synthetic pathways. Naturally, it is produced by the microbial fermentation of the amino acid L-leucine. It is also found in trace amounts in certain cheeses and fermented foods. Industrially, it can be synthesized through various chemical processes, including the oxidation of isoamyl alcohol or through the esterification of isovaleric acid with alcohols.

Classification

Isovaleric acid falls under the category of carboxylic acids, specifically classified as a branched-chain fatty acid. It is part of the short-chain fatty acids group, which are known for their roles in metabolism and health.

Synthesis Analysis

Methods

Isovaleric acid can be synthesized through several methods:

  1. Oxidation of Isoamyl Alcohol: A common method involves the oxidation of isoamyl alcohol using oxygen in the presence of a catalyst such as palladium on activated carbon. This process typically occurs at elevated temperatures (around 60 °C) and pressures (up to 2 atm) to improve yield and efficiency .
  2. Alkaline Potassium Permanganate Method: Another method utilizes potassium permanganate in an alkaline medium to oxidize isoamyl alcohol at lower temperatures (not exceeding 21 °C). This method, while effective, has been noted for its lower yield and production of manganese oxides as waste .
  3. Esterification: Isovaleric acid can also be produced by esterification reactions with various alcohols, such as menthol, to form esters like menthyl isovalerate .

Technical Details

The synthesis process often requires careful control of reaction conditions including temperature, pressure, and catalyst type to optimize yield and minimize byproducts. For example, using palladium catalysts can significantly increase reaction efficiency compared to other catalysts.

Molecular Structure Analysis

Data

  • Molecular Weight: 102.13 g/mol
  • Boiling Point: Approximately 176-177 °C
  • Density: About 0.933 g/cm³ at 18 °C .
Chemical Reactions Analysis

Reactions

Isovaleric acid participates in various chemical reactions typical of carboxylic acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Decarboxylation: Can undergo decarboxylation under specific conditions to yield hydrocarbons.
  3. Neutralization: Reacts with bases to form salts.

Technical Details

In esterification reactions, isovaleric acid reacts with alcohols in the presence of an acid catalyst under reflux conditions to produce esters, which are often used in flavorings and fragrances due to their pleasant scents.

Mechanism of Action

Isovaleric acid acts primarily through its role as a substrate for microbial metabolism. In humans, it is produced during protein breakdown and can contribute to body odor when metabolized by skin bacteria. The mechanism involves the conversion of L-leucine into isovaleric acid by specific bacterial enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic pungent odor
  • Solubility: Soluble in water and organic solvents like ethanol and ether.

Chemical Properties

  • pKa: Approximately 4.5, indicating its acidic nature.
  • Reactivity: Isovaleric acid can undergo typical carboxylic acid reactions such as esterification and neutralization.

Relevant data indicate that its volatility contributes significantly to its odoriferous properties, making it a compound of interest in studies related to malodorous substances .

Applications

Isovaleric acid has several scientific uses:

  1. Flavoring Agents: Utilized in food industries for its flavoring properties.
  2. Fragrance Industry: Employed in perfumes due to its characteristic scent.
  3. Biochemical Research: Studied for its role in metabolic pathways and microbial interactions.
  4. Agricultural Applications: Investigated for potential uses as a biopesticide or growth regulator based on its biological activity.
Historical Evolution and Early Biochemical Discoveries

Isolation and Characterization in Valerian Root and Fusel Alcohol Oxidation

Isovaleric acid (3-methylbutanoic acid) was first isolated in 1823 by French chemist Michel Eugène Chevreul during saponification studies of dolphin oil, initially naming it "phocenic acid" due to its animal origin. By the 1860s, Alexander Pedler’s investigations into fusel alcohol oxidation revealed that amyl alcohol (a component of fusel oil) could be oxidized to yield this same compound. The acid was subsequently identified in the root extracts of Valeriana officinalis (valerian), leading to its current name reflecting this botanical source. The characteristic rancid cheese or sweaty foot odor of isovaleric acid contrasted sharply with the pleasant aromas of its ester derivatives, which perfumers rapidly adopted. Early industrial synthesis leveraged the oxidation of isoamyl alcohol derived from fusel oil, a byproduct of fermentation processes [1] [2] [9].

Table 1: Key Historical Milestones in Isovaleric Acid Research

YearScientist/StudyContribution
1823Michel Eugène ChevreulFirst isolation from dolphin oil ("phocenic acid")
1860sAlexander PedlerOxidation of fusel oil components yielding isovaleric acid
Late 19th c.Botanical studiesIdentification in Valeriana officinalis roots
Early 20th c.Industrial chemistryOxidation of isobutylene-derived isovaleraldehyde for synthesis

Pioneering Studies on Branched-Chain Fatty Acid Metabolism (19th–20th Century)

Early biochemical research differentiated isovaleric acid as a branched-chain fatty acid (BCFA) with a five-carbon structure and methyl group at the third carbon, distinguishing it from straight-chain short-chain fatty acids (SCFAs) like acetic or butyric acid. Studies in the 1950s–1970s revealed that BCFAs originate primarily from microbial fermentation of proteins rather than carbohydrates. This was substantiated by Macfarlane’s 1992 analysis of human colonic contents, demonstrating that BCFA concentrations increased from the proximal (17% of total fatty acids) to distal colon (38%), correlating with protein fermentation intensity. This established isovaleric acid—alongside isobutyric and 2-methylbutyric acids—as biomarkers for protein malabsorption or excessive dietary protein intake [1] [3] [8].

Identification as a Metabolic Intermediate in Leucine Catabolism

By the mid-20th century, isotope tracer studies confirmed isovaleric acid as an obligatory intermediate in mammalian leucine degradation. The metabolic pathway involves:

  • Transamination of leucine to α-ketoisocaproate
  • Oxidative decarboxylation to isovaleryl-CoA
  • Dehydrogenation via isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA

The pivotal role of IVD was elucidated in 1966 when Tanaka and colleagues identified its deficiency in patients excreting massive urinary isovaleric acid and its conjugates. This disorder, termed isovaleric acidemia, confirmed isovaleric acid’s origin from leucine and its pathological accumulation when IVD activity is impaired. Concurrently, research on gut microbiota demonstrated that Clostridium and Bacteroides species ferment dietary leucine directly to isovaleric acid in the colon, linking endogenous and microbial pathways in its production [1] [4] [7].

Properties

CAS Number

35915-22-1

Product Name

Isovaleric acid

IUPAC Name

3-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N

Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM
In water, 4.07X10+4 mg/l at 20 °C
40.7 mg/mL
soluble in alcohol, ether and wate

Canonical SMILES

CC(C)CC(=O)O

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